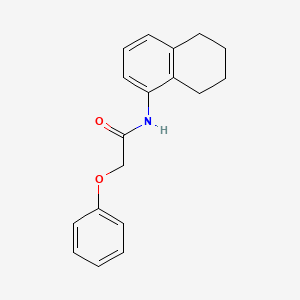

![molecular formula C16H18N2O3S B5768051 N-(4-{[(3,4-dimethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5768051.png)

N-(4-{[(3,4-dimethylphenyl)sulfonyl]amino}phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-{[(3,4-dimethylphenyl)sulfonyl]amino}phenyl)acetamide” is a chemical compound with the linear formula C15H16N2O3S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “N-(4-{[(3,4-dimethylphenyl)sulfonyl]amino}phenyl)acetamide” is represented by the formula C15H16N2O3S . The compound has a molecular weight of 304.37 .Scientific Research Applications

Analgesic Activity

N-[4-(3,4-dimethylbenzenesulfonamido)phenyl]acetamide has been investigated for its analgesic properties. In a series of N-phenylacetamide sulphonamides, this compound exhibited good analgesic activity, comparable to or even superior to paracetamol . Further studies could explore its mechanism of action and potential clinical applications.

Mechanism of Action

Target of Action

The primary target of N-[4-(3,4-dimethylbenzenesulfonamido)phenyl]acetamide is dihydrofolate reductase (DHFR) . DHFR is a key enzyme that catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), which is the precursor of the co-factors required for the biosynthesis of purine nucleotides, thymidine (precursor for DNA replication), and several amino acids .

Mode of Action

N-[4-(3,4-dimethylbenzenesulfonamido)phenyl]acetamide interacts with DHFR by binding to its active sites . This interaction inhibits the function of DHFR, thereby disrupting the biosynthesis of purine nucleotides and thymidine . This disruption can lead to antimicrobial and antitumor activities .

Biochemical Pathways

The inhibition of DHFR affects the folate pathway, which is crucial for the synthesis of nucleotides and certain amino acids . By inhibiting DHFR, N-[4-(3,4-dimethylbenzenesulfonamido)phenyl]acetamide prevents the conversion of DHF to THF, leading to a decrease in the production of these essential biomolecules .

Result of Action

The inhibition of DHFR by N-[4-(3,4-dimethylbenzenesulfonamido)phenyl]acetamide can lead to significant antimicrobial and antitumor activities . This is due to the disruption of nucleotide and amino acid biosynthesis, which are essential for cell growth and proliferation .

properties

IUPAC Name |

N-[4-[(3,4-dimethylphenyl)sulfonylamino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-11-4-9-16(10-12(11)2)22(20,21)18-15-7-5-14(6-8-15)17-13(3)19/h4-10,18H,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAUSVKKAWKFGDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(3,4-dimethylbenzenesulfonamido)phenyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5767970.png)

![N'-{[(2-methoxyphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5767993.png)

![8-[(dimethylamino)methyl]-6-ethyl-3-(2-fluorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5768020.png)

![2-[(5-phenyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5768043.png)

![methyl 2-{[3-(4-chlorophenyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5768045.png)